Physicochemical Profiling and Synthetic Utility of 4-Chloro-3-hydroxy-5-nitrobenzoic Acid in Advanced Therapeutics
Physicochemical Profiling and Synthetic Utility of 4-Chloro-3-hydroxy-5-nitrobenzoic Acid in Advanced Therapeutics
Executive Summary
In the landscape of modern pharmaceutical development, heavily functionalized aromatic building blocks are critical for the precise spatial arrangement of pharmacophores. 4-Chloro-3-hydroxy-5-nitrobenzoic acid (CAS: 1290117-25-7) is a prime example of such a versatile intermediate. It is recognized in the industry for two distinct but equally important roles:
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Targeted Therapeutics: It serves as a core precursor in the synthesis of macrocyclic STING (Stimulator of Interferon Genes) agonists, which are pivotal in next-generation immuno-oncology[1].
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Quality Control & Impurity Profiling: It is a recognized degradation product and synthetic impurity (Impurity 47) associated with loop diuretics such as Bumetanide[2],[3].
This technical guide provides an in-depth analysis of its physicochemical properties, analytical characterization, and synthetic applications, grounded in field-proven methodologies.
Structural Architecture and Physicochemical Causality
The molecular behavior of 4-chloro-3-hydroxy-5-nitrobenzoic acid is dictated by the intense electronic push-and-pull of its substituents.
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Acidity and Electronic Effects: The molecule contains two acidic protons. The primary carboxylic acid (-COOH) exhibits a standard
of ~2.0-2.5. However, the phenolic hydroxyl (-OH) at position 3 is highly unusual. It is flanked by a strongly electronegative chlorine atom (-Cl) at position 4 and a powerful electron-withdrawing nitro group (-NO_2) at position 5. These groups exert strong inductive (-I) and resonance (-R) effects, stabilizing the phenoxide anion and significantly lowering the phenolic compared to an unsubstituted phenol. -
Steric Hindrance: The meta- and para-substitutions create a sterically congested environment around the lower half of the benzene ring, which dictates the regioselectivity of downstream coupling reactions.
Quantitative Physicochemical Data
The following table summarizes the core quantitative parameters of the compound, essential for formulation and synthetic planning.
| Parameter | Value | Causality / Significance |
| CAS Number | 1290117-25-7 | Unique identifier for procurement and regulatory filing. |
| Molecular Formula | C7H4ClNO5[4] | Indicates high heteroatom density (O, N, Cl). |
| Molecular Weight | 217.56 g/mol [4] | Low molecular weight, ideal for early-stage building blocks. |
| Physical Form | Solid (Powder)[5] | Facilitates gravimetric dispensing and stable storage. |
| Predicted Density | 1.751 ± 0.06 g/cm³[6] | High density due to the heavy chlorine atom and compact structure. |
| Storage Temperature | 4°C (Inert Atmosphere)[5] | Prevents oxidative degradation of the electron-rich phenol moiety. |
Analytical Characterization: Self-Validating HPLC Protocol
Because this compound is utilized both as a starting material and monitored as an impurity (Bumetanide Impurity 47)[3], robust analytical quantification is mandatory. The following High-Performance Liquid Chromatography (HPLC) protocol is designed as a self-validating system . It incorporates a System Suitability Test (SST) that acts as a logical gatekeeper; if the system fails to meet baseline resolution and precision metrics, the analytical run automatically halts, preventing the generation of false data.
Step-by-Step HPLC Methodology
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Mobile Phase Preparation:
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Channel A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water. (Causality: TFA suppresses the ionization of the carboxylic acid, ensuring sharp peak shapes and preventing column tailing).
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Channel B: 100% Acetonitrile.
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Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of 50:50 Water:Acetonitrile. Sonicate for 5 minutes.
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Chromatographic Conditions:
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Column: C18 Reverse Phase (150 mm x 4.6 mm, 3.5 µm).
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Flow Rate: 1.0 mL/min.
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Gradient: 5% B to 95% B over 15 minutes.
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Detection: UV at 254 nm (Causality: Optimal wavelength for the conjugated nitro-aromatic system).
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System Suitability Test (SST) - The Validation Gate:
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Inject the standard solution 6 times.
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Acceptance Criteria: Relative Standard Deviation (RSD) of peak area must be < 2.0%. Tailing factor must be < 1.5.
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Action: If criteria are met, proceed to sample analysis. If failed, purge the column and prepare fresh mobile phases.
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Self-validating HPLC workflow ensuring data integrity prior to impurity profiling.
Synthetic Utility: Macrocyclic STING Agonist Precursor
In advanced drug development, 4-chloro-3-hydroxy-5-nitrobenzoic acid is a foundational building block. A prominent example is its use in the synthesis of macrocyclic STING agonists, which stimulate the innate immune system to fight tumors[1].
According to patent literature (WO2021014365A1), the carboxylic acid moiety must first be protected as a tert-butyl ester to prevent unwanted side reactions during subsequent macrocyclization steps[1].
Step-by-Step Methodology: tert-Butyl Esterification
This protocol utilizes a thermodynamically driven approach. Esterification with tert-butanol is notoriously difficult due to the steric bulk of the tert-butyl group. To force the reaction to completion, anhydrous magnesium sulfate (
Self-Validating IPC (In-Process Control): The reaction is monitored via LC-MS. The protocol dictates that the reaction must not be quenched until the starting material peak area is < 5% relative to the product.
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Substrate Dissolution: Charge a round-bottom (RB) flask with 4-chloro-3-hydroxy-5-nitrobenzoic acid (1.0 eq) and Dichloromethane (DCM) (approx. 12 volumes)[1]. Causality: DCM provides a non-polar, aprotic environment that does not compete with the esterification.
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Desiccant Addition: Add anhydrous
(4.5 eq) to the solution. Seal the flask[1]. Causality: physically traps the water generated during the reaction, preventing ester hydrolysis. -
Acid Catalysis: Slowly add concentrated Sulfuric Acid (
) (1.2 eq) dropwise[1]. Causality: protonates the carbonyl oxygen, making the carbonyl carbon highly electrophilic. -
Alcohol Addition: Add tert-butanol (6.5 eq) and stir the reaction mixture overnight at room temperature[1]. Causality: The massive excess of the alcohol further pushes the equilibrium toward the ester product.
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IPC Verification: Pull a 50 µL aliquot, dilute in acetonitrile, and run a rapid LC-MS. Verify that the mass corresponding to the starting material (
216) has transitioned to the ester product. -
Workup & Isolation: Filter the reaction mixture to remove the hydrated
salts[1]. Wash the filtrate with saturated aqueous sodium bicarbonate ( ) to neutralize the catalyst. Concentrate the organic layer under reduced pressure to yield the tert-butyl ester intermediate.
Mechanistic workflow of tert-butyl esterification driven by in-situ desiccation.
Handling and Stability Protocols
Given the presence of both a nitro group and a phenolic hydroxyl, the compound is susceptible to oxidative degradation if exposed to ambient light and moisture over prolonged periods.
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Storage: Must be stored at 4°C under an inert atmosphere (Nitrogen or Argon)[5].
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Safety: The compound is classified as an irritant. Standard PPE (nitrile gloves, safety goggles, and a well-ventilated fume hood) is mandatory during handling to prevent respiratory and dermal exposure.
References
- Title: Macrocyclic compounds as sting agonists and methods and uses thereof (Patent No. WO2021014365A1)
Sources
- 1. WO2021014365A1 - Macrocyclic compounds as sting agonists and methods and uses thereof - Google Patents [patents.google.com]
- 2. 布美他尼杂质47 [molcoo.com]
- 3. 4-Chloro-3-hydroxy-5-nitro-benzoic acid | 1290117-25-7 [chemicalbook.com]
- 4. Pannellum [models.humlab.lu.se]
- 5. 4-Chloro-3-hydroxy-5-nitrobenzoic acid | 1290117-25-7 [sigmaaldrich.com]
- 6. chembk.com [chembk.com]
